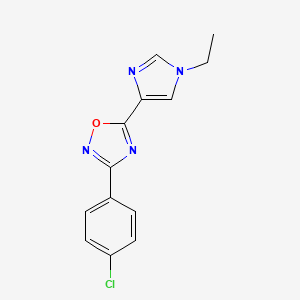
3-(4-chlorophenyl)-5-(1-ethyl-1H-imidazol-4-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-5-(1-ethyl-1H-imidazol-4-yl)-1,2,4-oxadiazole (CIPE) is a synthetic compound of the oxadiazole class that has recently been studied for its potential applications in scientific research. CIPE is a highly stable compound that has been used in a variety of laboratory experiments, including those related to biochemistry, pharmacology, and physiology. CIPE has been found to have a variety of biochemical and physiological effects on cells, making it a promising compound for further research.
科学研究应用
3-(4-chlorophenyl)-5-(1-ethyl-1H-imidazol-4-yl)-1,2,4-oxadiazole has been studied for its potential applications in biochemistry, pharmacology, and physiology. It has been used in laboratory experiments to study the effects of various drugs on cells, as well as the biochemical and physiological effects of various compounds. This compound has also been used to study the interactions between cells and their environment, as well as the effects of various environmental factors on cells.
作用机制
The mechanism of action of 3-(4-chlorophenyl)-5-(1-ethyl-1H-imidazol-4-yl)-1,2,4-oxadiazole is not yet fully understood. However, it is believed that this compound binds to and activates certain receptors on the cell surface, which in turn triggers a cascade of biochemical and physiological responses. It is also believed that this compound may act as an agonist or antagonist of certain receptors, depending on the concentration of the compound.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects on cells. These effects include the modulation of cell signaling pathways, the regulation of gene expression, and the inhibition of cell proliferation. This compound has also been found to have an anti-inflammatory effect, as well as an effect on the metabolism of glucose and fatty acids.
实验室实验的优点和局限性
The advantages of using 3-(4-chlorophenyl)-5-(1-ethyl-1H-imidazol-4-yl)-1,2,4-oxadiazole in laboratory experiments include its high stability, low toxicity, and ability to activate a variety of cellular pathways. This compound is also relatively easy to synthesize and is cost effective. However, there are some limitations to using this compound in laboratory experiments. This compound has a low solubility in water, which can make it difficult to use in certain experiments. In addition, there is still much to be learned about the biochemical and physiological effects of this compound, and further research is needed to fully understand its mechanism of action.
未来方向
The potential applications of 3-(4-chlorophenyl)-5-(1-ethyl-1H-imidazol-4-yl)-1,2,4-oxadiazole in scientific research are vast, and there are many future directions for further research. These include the development of new and improved synthesis methods, the exploration of new and more efficient uses of this compound in laboratory experiments, and the study of its biochemical and physiological effects on various cell types. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory agent or as a drug to regulate the metabolism of glucose and fatty acids. Finally, further research could be done to better understand the mechanism of action of this compound and its potential interactions with other compounds.
合成方法
The synthesis of 3-(4-chlorophenyl)-5-(1-ethyl-1H-imidazol-4-yl)-1,2,4-oxadiazole involves a four-step reaction process. The first step is the condensation of 4-chlorophenol with 1-ethyl-1H-imidazol-4-yl chloride to form a Schiff base. The second step involves the oxidation of the Schiff base with sodium nitrite and hydrochloric acid to form a nitroso compound. The third step is the reaction of the nitroso compound with phosphorus oxychloride to form the oxadiazole ring. The fourth and final step involves the reaction of the oxadiazole ring with hydrochloric acid to form the desired product, this compound.
属性
IUPAC Name |
3-(4-chlorophenyl)-5-(1-ethylimidazol-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O/c1-2-18-7-11(15-8-18)13-16-12(17-19-13)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGFOZHXNOJDPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-phenylpentanamide](/img/structure/B6462595.png)
![5-fluoro-2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridine](/img/structure/B6462606.png)
![5-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6462613.png)
![2-[(4-fluorophenyl)sulfanyl]-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B6462617.png)
![4-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6462630.png)
![5-methoxy-2-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6462637.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]acetamide](/img/structure/B6462658.png)
![1-{[1-(3-chloro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole](/img/structure/B6462670.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B6462676.png)

![N-methyl-3-(trifluoromethyl)-N-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}pyridin-2-amine](/img/structure/B6462699.png)
![N-methyl-N-[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462708.png)
![3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}-N-phenylpiperidine-1-carboxamide](/img/structure/B6462714.png)
![6-(2-fluorophenyl)-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B6462722.png)